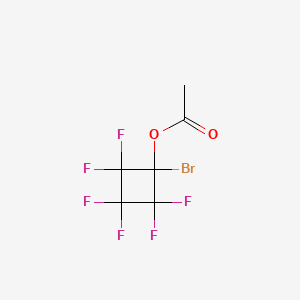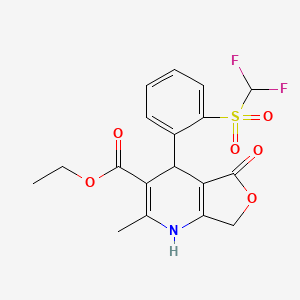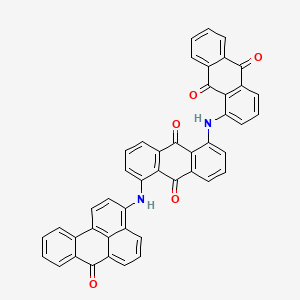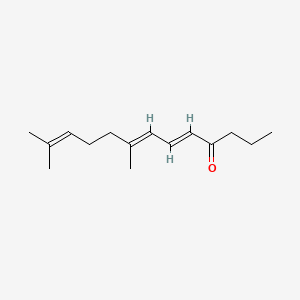
8,12-Dimethyltrideca-5,7,11-trien-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,12-Dimethyltrideca-5,7,11-trien-4-one is an organic compound with the molecular formula C15H24O. It is characterized by its unique structure, which includes multiple double bonds and a ketone functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8,12-Dimethyltrideca-5,7,11-trien-4-one typically involves the use of aliphatic precursors and specific catalysts to facilitate the formation of the desired double bonds and ketone group. Common synthetic routes may include:
Aldol Condensation: This reaction involves the condensation of aldehydes or ketones in the presence of a base to form β-hydroxy ketones, which can then be dehydrated to yield the desired trienone structure.
Wittig Reaction: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene, which can be further modified to introduce additional double bonds.
Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensations or Wittig reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 8,12-Dimethyltrideca-5,7,11-trien-4-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The double bonds and ketone group can be reduced to form saturated hydrocarbons or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the double bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are often used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives or substituted alkenes.
Applications De Recherche Scientifique
8,12-Dimethyltrideca-5,7,11-trien-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Mécanisme D'action
The mechanism of action of 8,12-Dimethyltrideca-5,7,11-trien-4-one involves its interaction with specific molecular targets and pathways. The compound’s double bonds and ketone group allow it to participate in various biochemical reactions, potentially affecting cellular processes such as enzyme activity and signal transduction. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
8,12-Dimethyltrideca-5,7,11-trien-3-one: Similar structure but with a ketone group at a different position.
8,12-Dimethyltrideca-5,7,11-trien-2-one: Another isomer with the ketone group at the second position.
8,12-Dimethyltrideca-5,7,11-trien-1-one: Ketone group at the first position.
Propriétés
Numéro CAS |
65562-82-5 |
|---|---|
Formule moléculaire |
C15H24O |
Poids moléculaire |
220.35 g/mol |
Nom IUPAC |
(5E,7E)-8,12-dimethyltrideca-5,7,11-trien-4-one |
InChI |
InChI=1S/C15H24O/c1-5-8-15(16)12-7-11-14(4)10-6-9-13(2)3/h7,9,11-12H,5-6,8,10H2,1-4H3/b12-7+,14-11+ |
Clé InChI |
WSEVLUFENBPOSN-XUIQRUTDSA-N |
SMILES isomérique |
CCCC(=O)/C=C/C=C(\C)/CCC=C(C)C |
SMILES canonique |
CCCC(=O)C=CC=C(C)CCC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


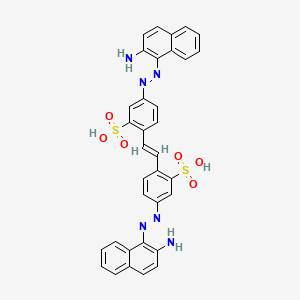

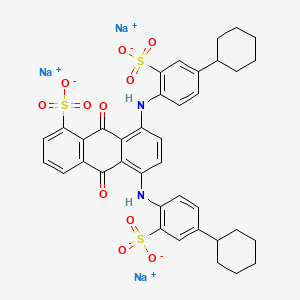
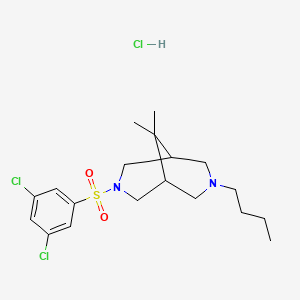
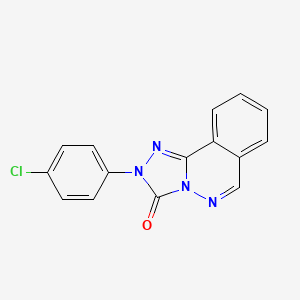

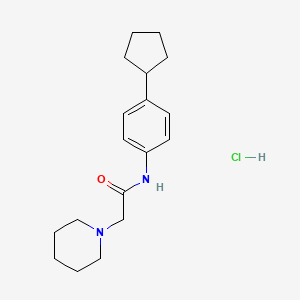
![disodium;2-hydroxy-2-[hydroxy(oxido)phosphoryl]acetate](/img/structure/B12710952.png)

![methyl(triphenyl)phosphanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-oxidophenyl)methyl]phenolate](/img/structure/B12710974.png)

